molecular formula C12H9ClO2 B3146010 3-Methoxy-2-naphthoyl chloride CAS No. 58778-69-1

3-Methoxy-2-naphthoyl chloride

Cat. No.: B3146010
CAS No.: 58778-69-1
M. Wt: 220.65 g/mol
InChI Key: VFJOJJWSUHOTSF-UHFFFAOYSA-N
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Description

3-Methoxy-2-naphthoyl chloride is an organic compound with the molecular formula C12H9ClO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH3) and a carbonyl chloride group (-COCl) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-2-naphthoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-methoxy-2-naphthoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction typically proceeds as follows:

3-Methoxy-2-naphthoic acid+SOCl23-Methoxy-2-naphthoyl chloride+SO2+HCl\text{3-Methoxy-2-naphthoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Methoxy-2-naphthoic acid+SOCl2​→3-Methoxy-2-naphthoyl chloride+SO2​+HCl

The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the resulting this compound is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-naphthoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methoxy-2-naphthoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild to moderate conditions.

    Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst are required, typically under anhydrous conditions.

    Hydrolysis: Water or aqueous solutions can facilitate the hydrolysis reaction.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    Aromatic Ketones: Resulting from Friedel-Crafts acylation.

    3-Methoxy-2-naphthoic Acid: Produced by hydrolysis.

Scientific Research Applications

3-Methoxy-2-naphthoyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of functionalized materials and polymers with specific properties.

    Biological Studies: Researchers use it to study the interactions of naphthalene derivatives with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-methoxy-2-naphthoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

3-Methoxy-2-naphthoyl chloride can be compared with other naphthoyl chloride derivatives, such as:

    2-Naphthoyl Chloride: Lacks the methoxy group, resulting in different reactivity and applications.

    1-Naphthoyl Chloride:

    3-Methoxy-1-naphthoyl Chloride: The position of the methoxy group influences the compound’s reactivity and interactions.

The presence of the methoxy group in this compound enhances its electron-donating properties, making it more reactive towards electrophilic aromatic substitution reactions compared to its non-methoxy counterparts.

Properties

IUPAC Name

3-methoxynaphthalene-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJOJJWSUHOTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4.55 grams of (VII) slurried in 25 milliliters of benzene, 3.57 grams of thionyl chloride was added. The mixture was refluxed for several hours and the solvent was removed to yield a thick yellow resinous product, 3-methoxy-2-naphthoyl chloride (VIII).
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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